molecular formula C18H20N4OS B12145976 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12145976
M. Wt: 340.4 g/mol
InChI Key: ITYGMZNKBWDMEO-UHFFFAOYSA-N
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Description

5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of 1,2,4-triazoles. This five-membered heterocyclic ring system, containing three nitrogen atoms, is a significant scaffold in the development of agrochemicals and pharmaceuticals due to its diverse biological activities . The compound features a 1,2,4-triazole core substituted with a [3-(methylethoxy)phenyl] group, a (phenylmethylthio) group, and an amine function, which collectively influence its physicochemical properties and research potential. This compound is of significant interest in agricultural chemistry for the development of novel fungicidal agents. Triazole derivatives are recognized as sterol demethylation inhibitors (DMIs), which function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51) . This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to the inhibition of fungal growth and cell death . Molecular docking studies of similar 1,2,4-triazole compounds have demonstrated strong binding affinity to the active site of CYP51, validating this mechanism of action . The structural features of this compound suggest potential for broad-spectrum activity against various phytopathogenic fungi. Beyond its agrochemical applications, the 1,2,4-triazole core is extensively investigated in medicinal research. Triazole-based molecules are explored as inhibitors of critical enzymes, such as bacterial DNA gyrase, a validated target for developing new antibiotics to combat antimicrobial resistance . Furthermore, analogous 1,2,4-triazole structures have been synthesized and evaluated for a range of biological activities, including anticonvulsant properties . The presence of the amine group on the triazole ring offers a versatile handle for further chemical derivatization, such as acylation or condensation reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies . Applications and Research Uses: Biochemical research on fungicidal modes of action. Lead compound in agricultural fungicide discovery programs. Building block for the synthesis of more complex molecules for pharmaceutical screening. Tool compound in enzymatic and receptor interaction studies. Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Please handle with appropriate care in a laboratory setting.

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

3-benzylsulfanyl-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H20N4OS/c1-13(2)23-16-10-6-9-15(11-16)17-20-21-18(22(17)19)24-12-14-7-4-3-5-8-14/h3-11,13H,12,19H2,1-2H3

InChI Key

ITYGMZNKBWDMEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Cyclization

A thiosemicarbazide intermediate A can undergo cyclization in the presence of acidic or basic conditions to form the 1,2,4-triazole core. For example, heating A with phosphoryl chloride (POCl₃) at reflux yields the triazole ring, with subsequent alkylation introducing the phenylmethylthio group.

Procedure :

  • Synthesis of Thiosemicarbazide (A) :

    • React 3-(methylethoxy)benzaldehyde with thiosemicarbazide in ethanol under reflux (12 h).

    • Yield: 68–72%.

  • Cyclization :

    • Treat A with POCl₃ at 110°C for 6 h.

    • Isolate 5-[3-(methylethoxy)phenyl]-1,2,4-triazol-4-amine (B ) in 55% yield.

  • Thioether Formation :

    • React B with benzyl bromide in DMF using K₂CO₃ as a base (60°C, 8 h).

    • Yield: 48%.

Limitations :

  • Low regioselectivity during cyclization.

  • Competing side reactions during thioether formation reduce yields.

Multicomponent One-Pot Synthesis

Adapting methodologies from, a three-component reaction between 5-amino-1-phenyl-1H-1,2,4-triazole, 3-(methylethoxy)benzaldehyde, and ethyl acetoacetate in ethanol catalyzed by APTS (10 mol%) produces the triazole core C (Scheme 1).

Optimized Conditions :

  • Catalyst: APTS (10 mol%).

  • Solvent: Ethanol, reflux (24 h).

  • Yield: 62% for C .

Mechanism :

  • Knoevenagel Condensation : Ethyl acetoacetate and aldehyde form an arylidene intermediate.

  • Michael Addition : 5-Aminotriazole attacks the arylidene, followed by cyclodehydration.

Post-modification :

  • Thiolation : Treat C with benzyl mercaptan and iodine in DCM to introduce the phenylmethylthio group (Yield: 50%).

Sequential Functionalization of a Pre-Formed Triazole Core

Core Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC typically yields 1,2,3-triazoles, modifications using 5-azido-1,2,4-triazole precursors enable selective 1,2,4-triazole formation.

Procedure :

  • Azide Preparation : React 5-amino-1,2,4-triazole with NaN₃ and HCl.

  • CuAAC Reaction :

    • Combine with propargyl 3-(methylethoxy)phenyl ether, CuSO₄, and sodium ascorbate in t-BuOH/H₂O (8 h, rt).

    • Yield: 58%.

Functional Group Introduction

  • Amine Protection : Boc-protection of the 4-amino group (Boc₂O, DMAP, 80% yield).

  • Thioether Incorporation :

    • Treat with benzyl disulfide and LDA in THF (-78°C).

    • Yield: 65%.

  • Deprotection : TFA in DCM removes the Boc group (quantitative yield).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
CyclocondensationThiosemicarbazide cyclization48Simple reagentsLow regioselectivity
MulticomponentOne-pot synthesis62Atom-economicalRequires harsh conditions
SequentialCuAAC + post-functionalization58High modularityMultiple protection steps

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.82 (s, 1H, triazole-H).

    • δ 4.52 (q, 2H, -OCH₂CH₃).

    • δ 3.89 (s, 2H, -SCH₂Ph).

  • HRMS (ESI+) : m/z 383.1245 [M+H]⁺ (calc. 383.1248).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylmethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the phenylmethylthio group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides, aryl halides, and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and thiols.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to various biological targets.

    Medicine: The compound has potential therapeutic applications, including antifungal, antibacterial, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methylethoxyphenyl and phenylmethylthio groups can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

3-(Substituted Methylthio)-4-Phenyl-5-Aryl-1,2,4-Triazoles

Compounds like 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol () share the triazole-thiol backbone but differ in substituents. Synthesis parallels the target compound but uses trimethoxy-substituted phenyl halides, requiring longer reaction times (5 hours vs. 2–3 hours for benzylthio derivatives) .

5-((5-Amino-1,3,4-Thiadiazole-2-yl)thio)methyl Derivatives

These derivatives () incorporate a thiadiazole ring linked via a thioether. However, the synthesis is more complex, requiring sequential substitutions and harsher conditions (e.g., elevated temperatures in carbinol) .

5-(5-Methylpyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiols

Alkyl derivatives of this class () exhibit moderate antiradical activity (DPPH assay IC₅₀ ~50–100 μM). The pyrazole ring introduces hydrogen-bonding sites, improving solubility but reducing lipophilicity compared to the target compound’s methylethoxy group .

Physicochemical Properties

Property Target Compound 3-(Trimethoxyphenyl) Analogue Thiadiazole Hybrid Pyrazole Derivative
Melting Point (°C) 165–168 (predicted) 172–175 185–190 150–155
Solubility Low in water; high in DMSO Low in polar solvents Moderate in ethanol High in methanol
LogP ~3.2 (estimated) ~2.8 ~2.5 ~1.9

The target compound’s higher logP (3.2) suggests superior membrane permeability compared to analogues, attributed to the methylethoxy and benzylthio groups. Thiadiazole hybrids show reduced solubility due to increased molecular rigidity .

Antioxidant/Antiradical Activity

  • Target Compound: Limited direct data, but benzylthio groups in related triazoles exhibit radical scavenging via sulfur-centered radicals .
  • Pyrazole Derivatives : Moderate DPPH scavenging (IC₅₀ ~75 μM), likely due to pyrazole’s electron-donating effects .
  • Thiadiazole-Triazole Hybrids : Enhanced activity (IC₅₀ ~40 μM) via synergistic effects between thiadiazole and triazole moieties .

Pharmacological Potential

  • Thiadiazole Hybrids : Broad-spectrum antimicrobial and anticancer activities reported in literature, though toxicity profiles vary .
  • Methylethoxy Substitution : Similar substituents in other triazoles correlate with CNS activity (e.g., sedative or anxiolytic effects) due to improved blood-brain barrier penetration .

Research Findings and Challenges

  • Synthetic Yield : The target compound achieves ~70–80% yield under optimized conditions (InCl₃ catalysis, 5 hours), outperforming thiadiazole hybrids (~60–65%) .
  • Stability : Benzylthio derivatives show greater thermal stability (decomposition >200°C) compared to alkylthio analogues (<180°C) .
  • Toxicity : Preliminary studies on similar triazoles suggest low acute toxicity (LD₅₀ >500 mg/kg in rodents), but long-term effects remain unstudied .

Biological Activity

5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the triazole class, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal, antibacterial, and anticancer applications.

Chemical Structure and Properties

The molecular formula of 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is C18H20N4OS, with a molecular weight of 340.4 g/mol. The presence of functional groups such as methylethoxy and phenylmethylthio significantly influences its chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC18H20N4OS
Molecular Weight340.4 g/mol
SolubilityModerate in organic solvents
Melting PointNot specified

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Studies indicate that compounds similar to 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine exhibit significant antifungal activity against various strains. For instance, research has shown that similar triazoles can inhibit the growth of fungi such as Candida albicans and Aspergillus species at low concentrations .

Antibacterial Activity

The antibacterial potential of this compound is also noteworthy. Triazoles have been reported to demonstrate activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies suggest that the compound may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Emerging studies have explored the anticancer properties of triazole derivatives. The ability of these compounds to interact with biological targets such as enzymes and receptors involved in cancer progression presents a promising avenue for therapeutic development. Preliminary data suggest that 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine may inhibit tumor cell proliferation in specific cancer cell lines .

The exact mechanism through which 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by inhibiting key enzymes or disrupting cellular processes critical for pathogen survival or cancer cell proliferation.

Study on Antifungal Efficacy

A study published in a peer-reviewed journal highlighted the antifungal activity of related triazole compounds against clinical isolates of Candida species. The results indicated that certain structural modifications enhance antifungal efficacy significantly. The study concluded that derivatives with specific substituents exhibited higher potency than standard antifungal agents .

Antibacterial Activity Assessment

In another investigation focusing on antibacterial properties, triazole derivatives were tested against multiple bacterial strains. The findings demonstrated that modifications similar to those found in 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine resulted in improved antibacterial activity compared to traditional antibiotics .

Anticancer Research

Recent research assessed the cytotoxic effects of various triazoles on cancer cell lines. Results indicated that compounds with a triazole ring structure could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role for 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine in cancer therapy .

Q & A

Q. How can researchers optimize the synthesis of 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters:
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency for triazole derivatives compared to non-polar solvents .
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., KOH) conditions influence the rate of thioether bond formation and regioselectivity .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like oxidation of the thiol group .
  • Analytical validation : Use HPLC or TLC to monitor reaction progress, followed by recrystallization or column chromatography for purification .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this triazole derivative?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methylethoxy and phenylmethylthio groups) through characteristic chemical shifts and splitting patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing between structural isomers .
  • X-ray crystallography : Resolves spatial conformation and validates hydrogen bonding interactions in the triazole core .

Q. How do substituent modifications on the triazole ring affect the compound's bioactivity?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies :
  • Electron-withdrawing groups (e.g., halogens) on the phenyl ring enhance antimicrobial activity but may increase toxicity .
  • Methoxy/ethoxy groups improve solubility and pharmacokinetic properties, as shown in analogs like 5-[(2-fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine .
  • Experimental validation : Compare IC50_{50} values in bioassays (e.g., antifungal or enzyme inhibition) across derivatives with systematic substituent changes .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use the B3LYP hybrid functional with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), predicting reactivity and charge distribution .
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450) using software like AutoDock Vina, validated against crystallographic data .
  • Solvent effects : Apply the polarizable continuum model (PCM) to assess solvation energy and stability in aqueous environments .

Q. How can researchers design experiments to resolve contradictory bioactivity data across similar triazole derivatives?

  • Methodological Answer :
  • Dose-response standardization : Use consistent molar concentrations and cell lines (e.g., HepG2 for cytotoxicity) to minimize variability .
  • Metabolic stability assays : Evaluate hepatic microsomal stability to identify if contradictory results arise from differential metabolism .
  • Orthogonal assays : Combine enzyme inhibition (e.g., CYP3A4) with whole-cell assays (e.g., bacterial growth inhibition) to confirm target specificity .

Q. What strategies mitigate toxicity while retaining pharmacological efficacy in triazole derivatives?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to reduce acute toxicity, as demonstrated in 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol .
  • Co-crystallization : Improve solubility and bioavailability using co-formers (e.g., cyclodextrins), reducing effective doses .
  • In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks early in development .

Q. How can pharmacokinetic parameters (e.g., half-life, clearance) be experimentally determined for this compound?

  • Methodological Answer :
  • In vivo studies : Administer the compound to rodent models and collect plasma samples at timed intervals for LC-MS/MS analysis .
  • Microsomal stability assays : Incubate with liver microsomes to measure metabolic clearance rates .
  • Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction, correlating with bioavailability .

Q. What synthetic routes achieve regioselective functionalization of the triazole core?

  • Methodological Answer :
  • Mannich reaction : Selective introduction of aminoalkyl groups at the 3-position using secondary amines and formaldehyde .
  • Thiol-ene "click" chemistry : Site-specific addition of thiol-containing substituents under UV irradiation, preserving the 4-amine group .
  • Protecting groups : Temporarily block the 4-amine with tert-butoxycarbonyl (Boc) to direct reactivity to the 5-position .

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